A-366 is a potent and selective inhibitor of the histone methyltransferases, specifically targeting the enzymes G9a (also known as EHMT2) and GLP (EHMT1). It functions as a protein substrate competitive inhibitor and an uncompetitive inhibitor of the cofactor S-adenosylmethionine. The compound has garnered attention for its ability to modulate epigenetic processes by inhibiting histone methylation, which plays a crucial role in gene regulation and cellular differentiation.
A-366 was developed as part of research aimed at understanding the role of histone methylation in various biological processes. It has been characterized in several studies, including those that explore its effects on cellular differentiation and its potential therapeutic applications in cancer treatment.
The synthesis of A-366 involves several key steps, typically utilizing organic synthesis techniques common in medicinal chemistry. The compound is synthesized through a multi-step reaction process that includes the formation of the urea linkage, which is critical for its inhibitory activity.
The molecular structure of A-366 can be represented as follows:
A-366 primarily acts by inhibiting the methyltransferase activity of G9a and GLP, which results in decreased levels of di-methylated lysine 9 on histone H3 (H3K9me2). This inhibition alters chromatin structure and gene expression profiles.
The mechanism by which A-366 exerts its effects involves competitive inhibition at the substrate level and uncompetitive inhibition concerning S-adenosylmethionine. By blocking these interactions:
Research has shown that treatment with A-366 can lead to enhanced differentiation in various cell types, including hematopoietic cells.
Analytical methods such as high-performance liquid chromatography (HPLC) are often employed to assess purity and stability during synthesis and formulation.
A-366 has been utilized in various research contexts, particularly in studies related to:
Epigenetic modifications are heritable changes in gene expression that occur without alterations to the underlying DNA sequence. These modifications—including DNA methylation, histone modifications, and non-coding RNA interactions—orchestrate chromatin architecture and transcriptional accessibility. Among them, histone post-translational modifications (PTMs) are critical regulators of cellular processes such as differentiation, proliferation, and DNA repair. Methylation of histone lysine residues, catalyzed by histone lysine methyltransferases (HKMTs), can either activate or repress transcription depending on the residue and methylation state. For example, trimethylation of histone H3 lysine 4 (H3K4me3) is associated with active promoters, while dimethylation of histone H3 lysine 9 (H3K9me2) is a hallmark of transcriptionally silenced euchromatin [3] [6]. This dynamic "histone code" enables precise spatiotemporal control of genomic function, ensuring cellular homeostasis.
Dysregulation of HKMTs is increasingly implicated in human diseases, particularly cancer. The HKMTs G9a (EHMT2) and GLP (EHMT1) form a heterodimeric complex that primarily catalyzes mono- and dimethylation of H3K9 (H3K9me1/2), establishing facultative heterochromatin and silencing tumor suppressor genes (TSGs). Overexpression of G9a/GLP is observed in diverse malignancies, including acute myeloid leukemia (AML), prostate cancer, lung adenocarcinoma, and hepatocellular carcinoma [2] [8]. Mechanistically, this upregulation:
Table 1: Disease Associations of G9a/GLP Overexpression
Disease Context | Consequence of G9a/GLP Dysregulation | Key References |
---|---|---|
Acute Myeloid Leukemia | Blocked differentiation; enhanced self-renewal | [2] [5] |
Lung Adenocarcinoma | EMT induction; metastasis | [2] [8] |
Erythroleukemia | Impaired hemoglobin expression; arrested erythroid maturation | [5] |
Lymphoid Neoplasms | Silencing of apoptosis/differentiation genes | [8] |
A-366 is a potent, cell-permeable inhibitor targeting the G9a/GLP complex. Discovered through a diversity screen of spiro[cyclobutane-1,3′-indol]-2′-amine derivatives, it was optimized by incorporating a propyl-pyrrolidine moiety to occupy the lysine substrate channel of G9a [4]. Key characteristics include:
Table 2: Selectivity Profile of A-366 Against Methyltransferases
Target Enzyme | IC₅₀ (nM) | Selectivity vs. G9a |
---|---|---|
G9a (EHMT2) | 3.3 | 1-fold (reference) |
GLP (EHMT1) | 38 | 10-fold less potent |
EZH2 | >50,000 | >15,000-fold |
SETD7 | >50,000 | >15,000-fold |
DOT1L | >50,000 | >15,000-fold |
Structurally, A-366 (molecular weight: 329.44 g/mol; CAS: 1527503-11-2) features a spirocyclic indoline core with ortho-dimethoxy groups and a critical N-propylpyrrolidine tail. X-ray crystallography reveals that the pyrrolidine nitrogen forms hydrogen bonds with the backbone carbonyl of G9a’s Leu1086, while the methoxy group occupies a hydrophobic pocket formed by Phe1158 and Ile1161 [4] [7]. This binding mode displaces the histone H3 peptide substrate, explaining its competitive mechanism.
In cells, A-366 reduces global H3K9me2 levels at nanomolar concentrations (IC₅₀ = 100 nM in PC-3 prostate cancer cells) without altering H3K27me3 or H3K36me2 marks [1] [7]. Unlike earlier G9a inhibitors (e.g., BIX-01294), it exhibits minimal cytotoxicity at epigenetically active doses, enabling clean dissection of G9a/GLP biology in disease models [2] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7